3-((tert-Butoxycarbonyl)amino)-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate
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Overview
Description
3-((tert-Butoxycarbonyl)amino)-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate is a complex organic compound that combines a chromenone core with a tert-butyloxycarbonyl-protected amino group and a trifluoromethanesulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butoxycarbonyl)amino)-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-Butoxycarbonyl Group: The tert-butyloxycarbonyl (Boc) group is introduced to protect the amino group.
Formation of the Trifluoromethanesulfonate Ester: The trifluoromethanesulfonate ester is introduced by reacting the hydroxyl group of the chromenone with trifluoromethanesulfonic anhydride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient and scalable reactions .
Chemical Reactions Analysis
Types of Reactions
3-((tert-Butoxycarbonyl)amino)-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate can undergo various types of chemical reactions:
Substitution Reactions: The trifluoromethanesulfonate ester can be substituted by nucleophiles to form new carbon-heteroatom bonds.
Deprotection Reactions: The tert-butyloxycarbonyl group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Substitution Reactions: Common nucleophiles such as amines, thiols, and alcohols can be used in the presence of a base like triethylamine.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in organic solvents like dichloromethane are commonly used for deprotection.
Major Products
Substitution Reactions: The major products are typically new chromenone derivatives with various functional groups.
Deprotection Reactions: The major product is the free amino chromenone derivative.
Scientific Research Applications
3-((tert-Butoxycarbonyl)amino)-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals due to its potential biological activity.
Biological Research: It can be used in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate involves its ability to undergo chemical transformations that modify its structure and function. The tert-butyloxycarbonyl group protects the amino group during synthesis, and its removal reveals the active amino group that can interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds also contain the Boc protecting group and are used in peptide synthesis.
Chromenone derivatives: Compounds with similar chromenone cores but different substituents.
Uniqueness
3-((tert-Butoxycarbonyl)amino)-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate is unique due to the combination of the Boc-protected amino group and the trifluoromethanesulfonate ester, which provides versatility in chemical reactions and potential biological activity .
Properties
Molecular Formula |
C15H14F3NO7S |
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Molecular Weight |
409.3 g/mol |
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxochromen-7-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C15H14F3NO7S/c1-14(2,3)25-13(21)19-10-6-8-4-5-9(7-11(8)24-12(10)20)26-27(22,23)15(16,17)18/h4-7H,1-3H3,(H,19,21) |
InChI Key |
RWTGLRJPIGNSLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C(C=C2)OS(=O)(=O)C(F)(F)F)OC1=O |
Origin of Product |
United States |
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